![molecular formula C19H21NO B5322615 3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5322615.png)
3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one
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Overview
Description
3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one, also known as IPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using this compound is its low solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on 3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential role of this compound in treating neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in cancer therapy and other diseases.
Synthesis Methods
The synthesis of 3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one involves the condensation of 2-acetylphenylamine with cinnamaldehyde in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in scientific research. One of the main research areas is cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. In addition, this compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been investigated for its potential role in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-15(3)13-19(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVPKJAFNBZOU-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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